2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid
Overview
Description
2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid is a chemical compound that features a phenyl ring substituted with a tert-butoxycarbonyl(methyl)amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a Friedel-Crafts acylation reaction, where the protected amine is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The acetic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Alcohols and aldehydes.
Substitution: Amides and esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can be used as a probe to study biological systems, especially in protein labeling and tracking.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of materials and chemicals that require specific structural properties.
Mechanism of Action
The mechanism by which 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid: Used as a linker in PROTAC development.
Properties
IUPAC Name |
2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDHUGTLYSYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.